![molecular formula C20H20FNO3 B5555575 2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

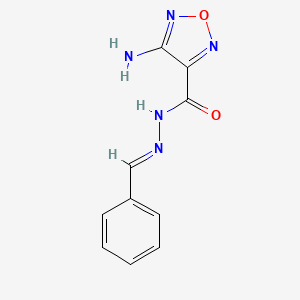

The synthesis of compounds with spiro[1,3-benzodioxole-2,1'-cyclohexan] frameworks often involves 1,3-dipolar cycloaddition reactions. For instance, a series of dispirooxindole derivatives were synthesized via 1,3-dipolar cycloaddition of azomethine ylides with 3-acetonylideneoxindole, demonstrating the potential synthetic route for related structures (Xiao et al., 2013).

Molecular Structure Analysis

The molecular structure of spiro compounds, including those similar to the target molecule, often features unique configurations due to the spiro-fusion. For example, the structure of spiro(2H-1,3,2-benzodiazaphosphole-2,2',lambda 5 [1,3,5,2,4,6] triazatriphosphorine) was elucidated using X-ray diffraction, highlighting the complex nature of spiro-fused systems and their structural characterization (Grochowski et al., 1994).

Chemical Reactions and Properties

Spiro compounds are known for their participation in various chemical reactions due to their unique structural features. The electron impact mass spectrometric behavior of substituted spiro[1,3-benzodioxole-2,1'-cyclohexanes] provides insights into their chemical properties and reactions, such as fragmentation patterns and ionization behavior (Podda et al., 1986).

Physical Properties Analysis

The physical properties of spiro compounds can be influenced by their molecular structure. For example, novel polyimides derived from a spiro(fluorene-9,9'-xanthene) skeleton exhibited remarkable solubility in organic solvents and formed transparent, flexible films, indicating the impact of the spiro structure on material properties (Zhang et al., 2010).

Chemical Properties Analysis

The chemical properties of spiro compounds, such as reactivity and stability, are critical for their potential applications. The study of the synthesis and chemical properties of spiro[1,3-benzodioxole-2,1'-cyclohexanes] through mass spectrometry and other analytical techniques provides valuable insights into their behavior in chemical environments (Podda et al., 1986).

Scientific Research Applications

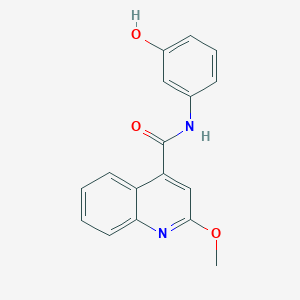

Spirocyclic Compounds in Medicinal Chemistry

Spirocyclic derivatives, including those containing benzodioxole and cyclohexane rings, have gained significant attention in medicinal chemistry for their diverse biological activities. They are explored for their potential as antioxidants, among other therapeutic properties. Compounds with spirocyclic structures are noted for their versatility and structural similarity to important pharmacophore centers, making them crucial in the development of drugs with potential antioxidant activities. This is important as oxidative stress is implicated in the development and progression of numerous diseases such as cancer, diabetes, and neurodegenerative diseases. The exploration of spirocyclic compounds for their antioxidant activities could provide valuable insights into their therapeutic potential, including those related to the compound (Acosta-Quiroga et al., 2021).

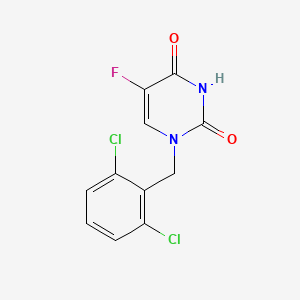

Fluorinated Compounds in Drug Design

The incorporation of fluorine into organic molecules is a common strategy in drug design due to the unique properties that fluorine imparts, such as increased lipophilicity, stability, and specificity. Fluorinated compounds, similar to 2-(4-fluorophenyl) derivatives, are extensively explored for their therapeutic applications across a variety of disease states. The specific effects of fluorination on the pharmacokinetic and pharmacodynamic properties of compounds make fluorinated derivatives highly valuable in medicinal chemistry. Although the direct application of 2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide is not discussed, the principles of fluorine chemistry are relevant to understanding its potential uses and biological activities.

Spiropiperidines in Drug Discovery

Spiropiperidine scaffolds are particularly interesting in drug discovery due to their three-dimensional chemical space exploration. These compounds are synthesized through various methodologies, aiming at the construction of 2-, 3-, and 4-spiropiperidines. The structural complexity and diversity offered by spirocyclic piperidines contribute to their utility in identifying novel pharmacophores. While the specific compound mentioned does not directly relate to spiropiperidines, the methodologies and interests in spirocyclic structures in drug discovery provide a context for understanding the potential significance of spirocyclic acetamides in medicinal chemistry (Griggs et al., 2018).

properties

IUPAC Name |

2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3/c21-15-6-4-14(5-7-15)12-19(23)22-16-8-9-17-18(13-16)25-20(24-17)10-2-1-3-11-20/h4-9,13H,1-3,10-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCTVLZBJKGOBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6972202 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)

![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B5555517.png)

![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)